molecular formula C11H10BrF3O B14058505 1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-1-one

1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B14058505
M. Wt: 295.09 g/mol
InChI Key: IFIIOGLTRBKWIO-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H10BrF3O It is a derivative of phenylpropanone, characterized by the presence of bromomethyl and trifluoromethyl groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-1-one typically involves the bromination of a suitable precursor, followed by the introduction of the trifluoromethyl group. One common method involves the bromination of 4-methyl-2-(trifluoromethyl)acetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the bromomethyl group.

    Oxidation Reactions: Carboxylic acids or other oxidized products.

    Reduction Reactions: Alcohol derivatives.

Scientific Research Applications

1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one

Uniqueness

1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-1-one is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the phenyl ring. This unique arrangement can result in distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H10BrF3O

Molecular Weight

295.09 g/mol

IUPAC Name

1-[4-(bromomethyl)-2-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10BrF3O/c1-2-10(16)8-4-3-7(6-12)5-9(8)11(13,14)15/h3-5H,2,6H2,1H3

InChI Key

IFIIOGLTRBKWIO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)CBr)C(F)(F)F

Origin of Product

United States

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